molecular formula C18H20N4O3 B4110018 5-(4-benzoyl-1-piperazinyl)-N-methyl-2-nitroaniline

5-(4-benzoyl-1-piperazinyl)-N-methyl-2-nitroaniline

Cat. No.: B4110018
M. Wt: 340.4 g/mol
InChI Key: SOGNBKZRWLCKOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-benzoyl-1-piperazinyl)-N-methyl-2-nitroaniline is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.

Mechanism of Action

The exact mechanism of action of 5-(4-benzoyl-1-piperazinyl)-N-methyl-2-nitroaniline is not fully understood. However, it is believed to exert its pharmacological effects by modulating the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. This compound has been shown to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to improved mood and reduced symptoms of depression and anxiety. Additionally, this compound has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-benzoyl-1-piperazinyl)-N-methyl-2-nitroaniline in lab experiments is its high potency and selectivity for dopamine and serotonin receptors. This compound can be used to study the role of these neurotransmitters in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 5-(4-benzoyl-1-piperazinyl)-N-methyl-2-nitroaniline. One area of interest is the development of more potent and selective analogs of this compound for use in the treatment of neurological disorders. Additionally, this compound can be used to study the role of dopamine and serotonin in various physiological and pathological conditions, including addiction, schizophrenia, and depression. Finally, the potential use of this compound as a material for the development of sensors and other electronic devices is also an area of interest for future research.

Scientific Research Applications

5-(4-benzoyl-1-piperazinyl)-N-methyl-2-nitroaniline has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antipsychotic and antidepressant activities in animal models. Additionally, this compound has been investigated for its potential use in the treatment of various neurological disorders such as Parkinson's disease and Alzheimer's disease.

Properties

IUPAC Name

[4-[3-(methylamino)-4-nitrophenyl]piperazin-1-yl]-phenylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-19-16-13-15(7-8-17(16)22(24)25)20-9-11-21(12-10-20)18(23)14-5-3-2-4-6-14/h2-8,13,19H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGNBKZRWLCKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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